Mycolutein
Overview
Description
Mycolutein, also known as aureothin, is a naturally occurring compound with the molecular formula C22H23NO6 and a molecular weight of 397.42 g/mol. It is an antibiotic by-product isolated from the culture of Streptomyces thioluteus
Preparation Methods
Synthetic Routes and Reaction Conditions: Mycolutein can be synthesized through a series of chemical reactions starting from simple organic compounds. Reaction conditions typically include the use of strong bases and oxidizing agents to facilitate the formation of the furan ring and subsequent modifications.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using Streptomyces thioluteus. The fermentation is carried out under controlled conditions to optimize the yield of this compound. After fermentation, the compound is extracted and purified using various chromatographic techniques to obtain the pure this compound.
Chemical Reactions Analysis
Types of Reactions: Mycolutein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Mycolutein is used as a precursor for the synthesis of other complex organic compounds.
Biology: It has been investigated for its antimicrobial properties, showing activity against a range of bacterial strains.
Medicine: this compound has shown potential as an antibiotic and is being explored for its use in treating bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and as a bioactive agent in various industrial applications.
Mechanism of Action
Mycolutein exerts its effects through the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Molecular Targets and Pathways Involved:
Enzymes: this compound targets enzymes such as transpeptidases and carboxypeptidases, which are crucial for peptidoglycan synthesis.
Pathways: The compound interferes with the peptidoglycan biosynthesis pathway, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Mycolutein is structurally similar to other antibiotics such as aureothin and thiolutin. it exhibits unique properties that distinguish it from these compounds:
Aureothin: Both this compound and aureothin share a similar molecular structure, but this compound has additional functional groups that enhance its biological activity.
Thiolutin: Thiolutin is another antibiotic produced by Streptomyces thioluteus, but it has a different mechanism of action compared to this compound.
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Properties
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(2R,5Z)-5-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-13(11-16-5-7-17(8-6-16)23(25)26)12-18-9-10-19(28-18)21-14(2)20(24)15(3)22(27-4)29-21/h5-8,11-12,19H,9-10H2,1-4H3/b13-11+,18-12-/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUMLESFFBGVOO-VJDLAWOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)[C@H]2CC/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2825-00-5 | |
Record name | Aureothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AUREOTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G359FGQ2RB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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